molecular formula C7H9NO2 B151914 (6-Methoxypyridin-2-YL)methanol CAS No. 63071-12-5

(6-Methoxypyridin-2-YL)methanol

Cat. No. B151914
CAS RN: 63071-12-5
M. Wt: 139.15 g/mol
InChI Key: OPXGBIUWGAUTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of complexes through reactions involving methoxy and pyridine functionalities. For instance, the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol is achieved by reacting 2-hydroxy-4-methoxybenzaldehyde with 2-amino-6-methylpyridine, indicating that methoxy and pyridine groups can participate in condensation reactions to form more complex structures .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, is characterized by techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction. These compounds often crystallize in specific systems, such as the monoclinic system, and feature stable crystal structures with interactions like π-π packing and intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical behavior of compounds with methoxy and pyridine groups includes the ability to form 1:1 complexes with other molecules, such as methanol, through O–H···N hydrogen bonds. The association energies of these complexes can be calculated using computational methods like MP2 and DFT .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxy and pyridine groups are influenced by their ability to form hydrogen bonds. For example, the volumetric properties of mixtures involving 2,4,6-Trimethylpyridine and methanol are affected by the hydrogen bond energy and the compound's ability to aggregate . The solubility of related compounds, such as (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid, in various solvents like methanol, is measured and can be correlated with semiempirical equations .

Scientific Research Applications

Protonation and Hydrogen Bonding Studies

  • Application : N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and similar compounds show distinct intermolecular hydrogen bonding patterns due to different protonation sites. This aids in understanding molecular conformations and hydrogen bonding networks in such compounds Böck et al., 2021.

Synthesis and Characterization of Novel Compounds

  • Application : The synthesis of unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through reactions involving (6-methylpyridin-2-yl)methanol, reveals new molecular structures with unique intramolecular hydrogen bonds, enhancing our understanding of chemical synthesis and crystallization Percino et al., 2005.

Methanol Adsorption and Desorption in Catalysis

  • Application : Methanol's role in probing surface sites of metal oxide catalysts like ceria nanocrystals, where its adsorption and desorption help in identifying the nature of surface sites on different nanoshapes, is crucial for advancing catalyst design and understanding Wu et al., 2012.

Ligand Exchange Reactions

  • Application : Studies of ligand substitution in complexes like [Et4N]3[W2(CO)6(OMe)3] reveal the reaction mechanism when methoxide is exchanged with other alcohols. This contributes to our understanding of ligand exchange processes in organometallic chemistry Klausmeyer et al., 2003.

Synthesis of Methoxypyridine-Carbonitriles

  • Application : The condensation of propanedinitrile with enals or enones in a methanol-sodium methoxide system to synthesize 2-methoxypyridine-3-carbonitriles and related compounds contributes to the development of new synthetic pathways in organic chemistry Victory et al., 1993.

Methanol Oxidation Studies

  • Application : The oxidation of methanol on nanostructured catalysts, studied using FTIR spectroscopy and mass spectrometry, enhances our understanding of the oxidation mechanism, active sites, and intermediate species in catalytic processes Rousseau et al., 2010.

Safety And Hazards

“(6-Methoxypyridin-2-YL)methanol” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Safety precautions include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

(6-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXGBIUWGAUTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30489465
Record name (6-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxypyridin-2-YL)methanol

CAS RN

63071-12-5
Record name (6-Methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30489465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl-6-methoxypyridine-2-carboxylate (2 g, 11.96 mmol) in anhydrous methanol (20 mL) was cooled to 0° C. under nitrogen and sodium borohydride (1.36 g, 35.89 mmol) was slowly added to the solution. The reaction was left stirring at 0° C. for 30 minutes, then allowed to warm up to room temperature for 1 hour. The reaction was quenched with water and concentrated on the rotovap. The reaction was diluted with brine (100 mL) and extracted with dichloromethane/2-propanol solution (2:1) (3×, 150 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated on the rotovap to afford (6-methoxypyridin-2-yl)methanol (500 mg, 30%) as an oil. MS M+H calculated 140.1; found 140.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-bromo-6-methoxypyridine (500 mg, 2.66 mmol) and toluene (20 mL) was added dropwise n-butyl lithium (1.84 mL, 1.6 M hexane solution, 2.93 mmol) at −78° C., which was stirred for 30 minutes. N,N-dimethylformamide (412 μL, 5.32 mmol) was added dropwise to the mixture at the same temperature, which was stirred for 45 minutes at 0° C. Water and tetrahydrofuran were added to the reaction solution and vigorously stirred. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. Sodium borohydride (201 mg, 5.31 mmol) was added to this filtrate at 0° C., which was stirred for 2 hours at room temperature. Water was added to the reaction solution, which was then exacted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried with anhydrous magnesium sulfate, and then dried. This filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (hexane:diethyl ether=2:1) to obtain the title compound (104.8 mg, 28%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Quantity
412 μL
Type
reactant
Reaction Step Three
Quantity
201 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
28%

Synthesis routes and methods III

Procedure details

A cold solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (0.3M, 40 mL) was treated with lithium aluminum hydride (11.8 mL, 11.8 mmol) at 0° C. This mixture was stirred at 0° C. for 30 minutes, poured into a beaker containing aqueous saturated Rochelle's salt and stirring at ambient temperature continued for 1 hour. The product was extracted from EtOAc, dried (phase separator silicone treated filter paper) paper, concentrated (1.13 g, 69% yield) as a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 6-methoxy-pyridine-2-carbaldehyde (J. Org. Chem. 1990, 55, 69-73) (11.0 g, 80.3 mmol) in wet THF (200 mL) add portion wise with stirring sodium borohydride (3.0 g, 79 mmol) and continue stirring for 1 h at ambient temperature. Add brine, extract the reaction mixture twice with EtOAc, dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo. Pass the residue through a small plug of silica gel eluting with hexane/EtOAc (3:1) to provide the desired intermediate as a clear liquid (9.0 g, 81%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methoxypyridin-2-YL)methanol
Reactant of Route 2
(6-Methoxypyridin-2-YL)methanol
Reactant of Route 3
(6-Methoxypyridin-2-YL)methanol
Reactant of Route 4
(6-Methoxypyridin-2-YL)methanol
Reactant of Route 5
Reactant of Route 5
(6-Methoxypyridin-2-YL)methanol
Reactant of Route 6
Reactant of Route 6
(6-Methoxypyridin-2-YL)methanol

Citations

For This Compound
3
Citations
X Fei, Y Yuan, YM Lee, KW Jeong… - Bulletin of the Korean …, 2014 - koreascience.kr
Chymase (EC 3.4. 21.39) is a chymotrypsin-like serine protease present in the secretory granules of mast cells, located mainly in the heart, blood vessels, and skin of in many …
Number of citations: 2 koreascience.kr
H Furukawa, Y Miyamoto, Y Hirata… - Journal of Medicinal …, 2020 - ACS Publications
GPR40/FFAR1 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. GPR40 activation stimulates secretions of insulin and incretin, both of which …
Number of citations: 19 pubs.acs.org
D Catel, O Payen, F Chevallier, F Mongin, PC Gros - Tetrahedron, 2012 - Elsevier
Butyl and dibutylmagnesiates incorporating chiral ligands have been prepared and their reactivity studied. The reagents were efficient to promote the clean bromine–magnesium …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.